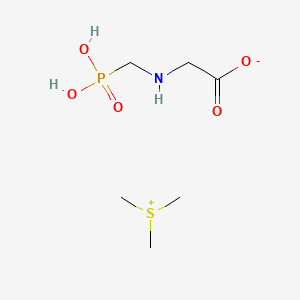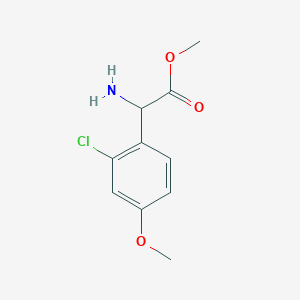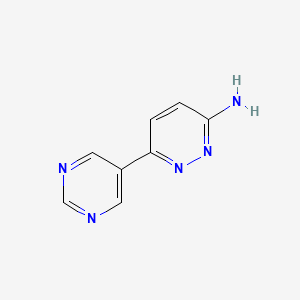![molecular formula C14H12N2O3S B11727333 3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide is an organic compound that features a nitrophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide typically involves the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to an amination reaction with a suitable amine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted thiophene compounds.
Scientific Research Applications
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Known for its tyrosinase inhibitory activity.
(3-nitrophenyl)(thiophen-2-yl)methanone: Another compound featuring a nitrophenyl group and a thiophene ring.
Uniqueness
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O3S/c17-14(15-10-13-5-2-8-20-13)7-6-11-3-1-4-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
GSEHWQCVIZXDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
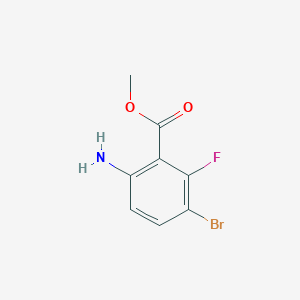

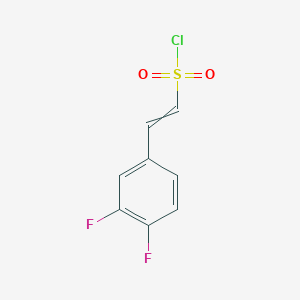
![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)
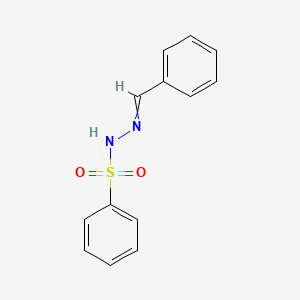

![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
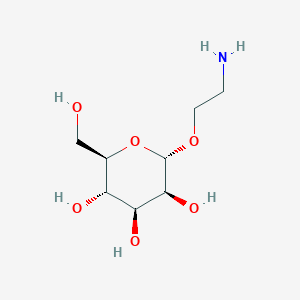
![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)
